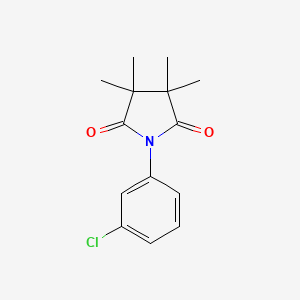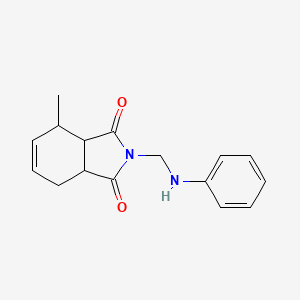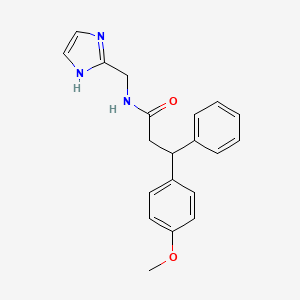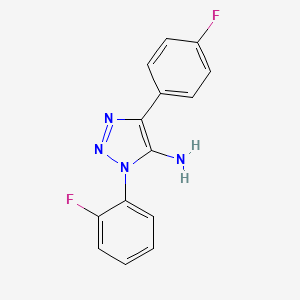
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DFPBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a proline-based inhibitor that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme. Additionally, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to form covalent bonds with certain enzymes, leading to irreversible inhibition.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to have a range of biochemical and physiological effects, including inhibition of proteases and kinases, as well as modulation of protein-protein interactions. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting the activity of certain enzymes, making it a valuable tool for studying these biological processes. However, one of the limitations of using N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide is its potential toxicity, particularly at high concentrations. Additionally, the irreversible inhibition of enzymes by N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide can make it difficult to study the effects of enzyme activity over time.
将来の方向性
There are several potential future directions for research involving N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of new drugs based on the structure of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in the context of various disease states. Finally, there is potential for the use of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide in the development of new diagnostic tools for detecting enzyme activity in various biological samples.
合成法
The synthesis of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride and proline to form N-(4-fluorobenzoyl)prolinamide. This intermediate is then reacted with 2,5-difluoroaniline to form the final product, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide. The synthesis of N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been optimized in recent years, leading to higher yields and improved purity of the final product.
科学的研究の応用
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, making it a valuable tool for studying these biological processes. Additionally, N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been used to study the effects of protein-protein interactions and to identify potential drug targets.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-12-5-3-11(4-6-12)18(25)23-9-1-2-16(23)17(24)22-15-10-13(20)7-8-14(15)21/h3-8,10,16H,1-2,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDYDNPETFMJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051970.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide](/img/structure/B6051979.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B6051996.png)
![N-[3-(dimethylamino)propyl]-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B6052000.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)
![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)

![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B6052037.png)


![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6052057.png)
